Atractylol

Description

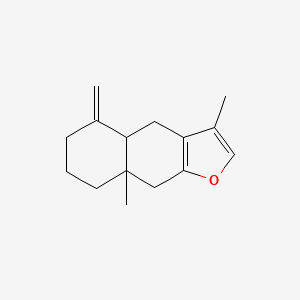

Structure

3D Structure

Properties

IUPAC Name |

3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h9,13H,1,4-8H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPSVDGIQAOBAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1CC3C(=C)CCCC3(C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Atractylol Biosynthesis Pathway in Atractylodes Species

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The rhizomes of Atractylodes species, particularly Atractylodes lancea and Atractylodes chinensis, are a cornerstone of traditional East Asian medicine, valued for their rich content of bioactive sesquiterpenoids. These compounds, including atractylon, β-eudesmol, hinesol, and atractylodin, exhibit a wide range of pharmacological activities, such as anti-inflammatory, anti-tumor, and antibacterial effects.[1][2] The increasing demand for these high-value phytochemicals necessitates a deep understanding of their biosynthetic pathways to enable metabolic engineering and optimize cultivation practices. This technical guide provides a comprehensive overview of the current knowledge on the atractylol biosynthesis pathway, integrating data from transcriptomic, metabolomic, and biochemical studies. It details the core enzymatic steps, key regulatory genes, quantitative metabolite data, and established experimental protocols for pathway elucidation.

The Core Biosynthetic Pathway: From Precursors to Bioactive Sesquiterpenoids

The biosynthesis of this compound and related sesquiterpenoids is a multi-step process that begins with universal five-carbon isoprenoid building blocks and proceeds through a series of cyclization and modification reactions. The entire process can be divided into three major stages.

Stage 1: Synthesis of Isoprenoid Precursors

Sesquiterpenoids are C15 compounds derived from three isoprene units.[3] The fundamental precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized in plants via two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[1][3][4][5] For sesquiterpenoid biosynthesis in Atractylodes, the cytosolic MVA pathway is the primary source of these precursors.[4][6] The MVA pathway begins with acetyl-CoA and proceeds through several enzymatic steps, with 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) being a key rate-limiting enzyme.[4][6]

Stage 2: Formation of the Sesquiterpene Skeleton

The C15 intermediate, farnesyl diphosphate (FPP), is the universal precursor for all sesquiterpenoids. It is formed by the condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by Farnesyl Diphosphate Synthase (FPPS).[4] The remarkable diversity of sesquiterpenoids arises from the subsequent step, where Sesquiterpene Synthases (STSs), also known as Terpene Synthases (TPSs), catalyze the complex cyclization of the linear FPP molecule into various cyclic carbon skeletons.[3][7]

In Atractylodes, specific STSs are responsible for producing the foundational structures of its characteristic compounds. For instance, studies suggest that β-selinene is a likely intermediate in the synthesis of both atractylon and β-eudesmol.[8] Germacrene A, another common sesquiterpene intermediate, is synthesized by Germacrene A Synthase (GAS).[6]

Stage 3: Tailoring and Functionalization

Following the formation of the basic sesquiterpene skeletons by STSs, a series of decorative reactions occur, primarily catalyzed by Cytochrome P450 monooxygenases (CYPs).[9][10] These enzymes introduce functional groups, such as hydroxyls, through oxidation reactions, which are critical for the final structure and bioactivity of the compounds.[10] For example, Germacrene A Oxidase (GAO), a P450 enzyme, is known to catalyze the oxidation of germacrene A to germacrene A acid, a key step in the biosynthesis of many sesquiterpene lactones.[11][12][13] The specific CYPs responsible for the final conversion steps to atractylon and β-eudesmol in Atractylodes are still an active area of research.

References

- 1. Comparative transcriptome analysis reveals sesquiterpenoid biosynthesis among 1-, 2- and 3-year old Atractylodes chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Research progress on biosynthesis of sesquiterpenoids in Atractylodes lancea] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Transcript Profile of a Traditional Chinese Medicine, Atractylodes lancea, Revealing Its Sesquiterpenoid Biosynthesis of the Major Active Components | PLOS One [journals.plos.org]

- 6. Transcriptomic and physiological analysis of atractylodes chinensis in response to drought stress reveals the putative genes related to sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documentsdelivered.com [documentsdelivered.com]

- 8. Integrative analysis of transcriptome and metabolome reveals the sesquiterpenoids and polyacetylenes biosynthesis regulation in Atractylodes lancea (Thunb.) DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochromes P450 for natural product biosynthesis in Streptomyces: sequence, structure, and function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cloning and Functional Characterization of Two Germacrene A Oxidases Isolated from Xanthium sibiricum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of a Unique Germacrene A Oxidase from Xanthium strumarium [techscience.com]

A Technical Guide to the Chemical Synthesis and Derivatization of Atractylol

For Researchers, Scientists, and Drug Development Professionals

Atractylol, a key bioactive sesquiterpenoid primarily isolated from the rhizomes of Atractylodes species, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical synthesis and derivatization of the this compound core, offering valuable insights for researchers engaged in natural product synthesis and drug discovery. The following sections detail synthetic strategies, experimental protocols, and the biological evaluation of novel derivatives, with a focus on quantitative data and logical workflows.

Core Synthesis of the this compound Scaffold

The total synthesis of this compound and its analogues, such as Atractylon, has been approached through various strategies, primarily focusing on the construction of the characteristic eudesmane sesquiterpene framework.

One of the foundational approaches to the eudesmane skeleton involves an annelation strategy. A detailed total synthesis of (±)-atractylon was described by Arthur et al. in 1980, which proceeds through a diene lactone intermediate.[1] Another reported total synthesis of (±)-atractylon by Honan in 1985 also contributes to the foundational knowledge in this area.[1]

A more recent and biomimetic approach focuses on the formation of the furan ring, a key feature of this compound. This has been achieved through an I2/DMSO-mediated one-step oxidative cyclization of α-isopropylidene ketones.[1][2] This method offers a sustainable and efficient route to terpene furans, including Atractylon.[1][2]

Another synthetic strategy involves the reductive alkylation of α-tetralone derivatives to create suitably functionalized decalins, which can then be further elaborated to form the eudesmane core.[1]

General Workflow for this compound Synthesis

The synthesis of the this compound core can be conceptualized as a multi-stage process, as illustrated in the workflow diagram below. The initial steps focus on the construction of the decalin ring system, followed by the introduction of the isopropylidene group and subsequent formation of the furan ring.

Key Experimental Protocols

Detailed experimental protocols are essential for the successful replication and adaptation of synthetic routes. Below are outlines of key procedures derived from the literature.

Protocol 1: I2/DMSO-Mediated Furan Ring Formation[2]

This protocol describes a general method for the one-step synthesis of furan rings from α-isopropylidene ketones.

Materials:

-

α-Isopropylidene ketone substrate (1 mmol)

-

Iodine (I2) (0.2–3 mmol)

-

Dimethyl sulfoxide (DMSO) (5 mmol)

-

Organic solvent (e.g., toluene)

Procedure:

-

A solution of the α-isopropylidene ketone in the chosen organic solvent (0.1 M) is heated to reflux.

-

To the refluxing solution, add iodine and DMSO.

-

The reaction mixture is stirred at reflux and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Protocol 2: Purification of Sesquiterpenoids by Column Chromatography[3][4][5][6][7]

A general procedure for the purification of this compound and its derivatives.

Materials:

-

Crude synthetic product

-

Silica gel (for column chromatography)

-

Hexane (or petroleum ether)

-

Ethyl acetate (or other polar solvents like ether or chloroform)

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually adding ethyl acetate.

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified compound.

Derivatization of the this compound Core

The derivatization of the this compound scaffold is a key strategy for modulating its biological activity and developing new therapeutic agents. Modifications can be targeted at various positions of the eudesmane core to probe structure-activity relationships (SAR).

Table 1: Representative this compound Derivatives and their Biological Activities

| Derivative | Modification | Biological Activity | IC50 Values | Reference |

| Atractylenolide I | Lactone formation | Anti-inflammatory, Anti-cancer | Varies by cell line | [1] |

| Atractylenolide II | Hydroxylation and lactone formation | Anti-cancer (melanoma) | ~82.3 µM (B16 cells) | [1] |

| Atractylenolide III | Dihydroxylation and lactone formation | Anti-inflammatory | Not specified | [1] |

Signaling Pathways Modulated by this compound Derivatives

This compound and its derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways implicated in inflammation and cancer.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Atractylone, a close analogue of this compound, has been shown to inhibit the PI3K/Akt/mTOR pathway in colorectal cancer cells.[1]

JAK/STAT and NF-κB Signaling Pathways

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways are central to the inflammatory response. Atractylenolide I has been reported to exhibit anti-inflammatory effects by inhibiting these pathways.[1]

Conclusion

The chemical synthesis of this compound and its derivatives presents both challenges and opportunities for the development of novel therapeutic agents. The synthetic strategies outlined in this guide, coupled with a deeper understanding of the biological pathways modulated by these compounds, provide a solid foundation for future research. The ability to synthetically access and modify the this compound core will undoubtedly accelerate the exploration of its therapeutic potential in areas such as oncology and inflammatory diseases. Further investigation into the structure-activity relationships of novel derivatives is warranted to optimize their potency and selectivity.

References

Atractylol's Molecular Onslaught: A Technical Guide to its Anti-Cancer Mechanisms

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the molecular targets of Atractylol, a naturally occurring compound with demonstrated anti-cancer properties. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action in various cancer cell lines.

This compound, and its derivatives such as Atractylenolide I, II, and III, have been shown to induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit metastasis in a range of cancers. This guide provides an in-depth look at the signaling pathways and molecular players involved in these processes.

Key Molecular Targets and Pathways

This compound and its analogues exert their anti-cancer effects by modulating several critical signaling pathways. The primary mechanisms identified include the induction of apoptosis, halting the cell cycle to prevent proliferation, and impeding the spread of cancer cells.

Induction of Apoptosis

A significant body of research highlights this compound's ability to trigger apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This is often characterized by a decrease in the mitochondrial membrane potential and the generation of reactive oxygen species (ROS)[1]. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2[1][2][3][4]. This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9, the initiator caspase in the mitochondrial pathway, which subsequently activates executioner caspases like caspase-3, ultimately leading to cell death[3][5].

Cell Cycle Arrest

This compound derivatives have been observed to cause cell cycle arrest, primarily at the G2/M phase, in cancer cell lines such as breast cancer[6]. This disruption of the normal cell division cycle prevents the proliferation of malignant cells.

Inhibition of Metastasis

The spread of cancer to distant organs, or metastasis, is a major cause of mortality. Atractylon has been shown to suppress the metastatic potential of hepatic cancer cells by inhibiting the epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion. This is achieved by down-regulating the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for breaking down the extracellular matrix[1].

Core Signaling Pathways Modulated by this compound

This compound's anti-cancer activities are orchestrated through its influence on several key signaling pathways that are often dysregulated in cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cancer cell proliferation, survival, and angiogenesis[7][8][9]. Atractylenolide I and II have been shown to inhibit the phosphorylation and activation of STAT3[2][10]. This inhibition leads to the downregulation of STAT3-regulated genes involved in cell survival, such as Mcl-1 and Bcl-xL[10]. Atractylenolide I has been found to directly interact with Janus kinase 2 (JAK2), an upstream activator of STAT3, thereby blocking its activation[2].

PI3K/Akt/mTOR Signaling Pathway

The Phosphatoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival[11][12][13]. Atractylon and its derivatives have been demonstrated to inhibit this pathway in intestinal and colorectal cancer cells[14][15][16]. By downregulating the phosphorylation of key proteins in this pathway, this compound can suppress cancer cell proliferation and induce apoptosis[14][16].

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Atractylenolide II has been shown to downregulate the phosphorylation of ERK, a key component of the MAPK pathway, in gastric carcinoma cells[4]. Atractylodin has also been found to regulate apoptosis through the MAPK signaling pathway in lung cancer cells[17].

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer. Atractylenolide II has been shown to exert anti-inflammatory activity by inhibiting the NF-κB signaling pathway in breast cancer cells[6].

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound and its derivatives on various cancer cell lines.

| Compound | Cancer Cell Line | Assay | Endpoint | Result | Reference |

| Atractylenolide I | HT-29 (Colon Adenocarcinoma) | MTT Assay | IC50 | 277.6 µM (24h), 95.7 µM (48h), 57.4 µM (72h) | [5] |

| Atractylenolide I | A549 (Lung Carcinoma) | MTT Assay | Viability | Significant decrease at 10, 20, and 40 µM (48h) | [18] |

| Atractylenolide II | HCT15 (Colorectal Cancer) | CCK-8 Assay | IC50 | 490.6 µM | [19] |

| Atractylenolide II | HT29 (Colorectal Cancer) | CCK-8 Assay | IC50 | 1727 µM | [19] |

| Atractylenolide III | AGS (Gastric Cancer) | Western Blot | DLL4 Expression | Down-regulated at 80 and 120 µM | [20] |

| Atractylenolide III | HGC-27 (Gastric Cancer) | Western Blot | DLL4 Expression | Down-regulated at 80 and 120 µM | [20] |

| Atractylodin | A549 (Lung Cancer) | CCK-8 Assay | Proliferation | Significant inhibition | [17] |

| Atractylon | HT29 (Intestinal Cancer) | CCK-8 Assay | Proliferation | Significant decrease at 30 mg/mL | [16] |

Experimental Protocols

A detailed understanding of the methodologies used to investigate the molecular targets of this compound is crucial for researchers. Below are summaries of key experimental protocols.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound or its derivatives for specified time periods (e.g., 24, 48, 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan crystals are dissolved, and the absorbance is measured at a specific wavelength to determine cell viability[3][5][6].

-

CCK-8 Assay: Similar to the MTT assay, the Cell Counting Kit-8 (CCK-8) assay is used to assess cell proliferation. After treatment with the compound, CCK-8 solution is added to the cells, and the absorbance is measured to quantify the number of viable cells[4][17][21].

-

LDH-based Cytotoxicity Assay: The release of lactate dehydrogenase (LDH) from damaged cells into the culture medium is measured to quantify cytotoxicity. The amount of LDH released is proportional to the number of lysed cells[21].

Apoptosis Assays

-

Annexin V-FITC/PI Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, and propidium iodide (PI), which stains the DNA of cells with compromised membranes[2][17][21].

-

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis. Cells are fixed, permeabilized, and incubated with a reaction mixture containing TdT and BrdUTP. The incorporated bromine is then detected using a fluorescently labeled anti-BrdU antibody[5].

Western Blot Analysis

Western blotting is employed to measure the protein expression levels of key molecular targets. Cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-STAT3, p-Akt) and subsequently with a secondary antibody conjugated to an enzyme for detection[1][2][3][4][10][21].

Cell Cycle Analysis

Flow cytometry is used to analyze the cell cycle distribution. Cells are treated with the compound, harvested, fixed, and stained with a DNA-binding dye such as propidium iodide. The fluorescence intensity of the stained cells is measured, which is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle[6].

Migration and Invasion Assays

-

Wound Healing Assay: A scratch is made in a confluent monolayer of cells, and the rate at which the cells migrate to close the "wound" is monitored over time. This assay provides a measure of cell migration[4].

-

Transwell Assay: This assay is used to assess both cell migration and invasion. For the migration assay, cells are placed in the upper chamber of a Transwell insert and allowed to migrate through a porous membrane towards a chemoattractant in the lower chamber. For the invasion assay, the membrane is coated with a basement membrane extract (e.g., Matrigel), and the ability of cells to degrade the matrix and migrate through is measured[1].

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and its derivatives.

Caption: this compound-induced intrinsic apoptosis pathway.

References

- 1. Atractylon induces apoptosis and suppresses metastasis in hepatic cancer cells and inhibits growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atractylenolide I Induces Apoptosis and Suppresses Glycolysis by Blocking the JAK2/STAT3 Signaling Pathway in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Tumor Effects of Atractylenolide I Isolated from Atractylodes macrocephala in Human Lung Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Anti-Tumor Activity of Atractylenolide I in Human Colon Adenocarcinoma In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atractylenolide II induces cell cycle arrest and apoptosis in breast cancer cells through ER pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tvarditherapeutics.com [tvarditherapeutics.com]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of STAT3 signalling contributes to the antimelanoma action of atractylenolide II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Atractylenolide I inhibits colorectal cancer cell proliferation by affecting metabolism and stemness via AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cellmolbiol.org [cellmolbiol.org]

- 16. Effects of Atractylon on Proliferation and Apoptosis of Intestinal Cancer Cells Through PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Atractylenolide II combined with Interferon-γ synergistically ameliorates colorectal cancer progression in vivo and in vitro by blocking the NF-kB p65/PD-L1 pathway [jcancer.org]

- 20. Frontiers | Atractylenolide III Attenuates Angiogenesis in Gastric Precancerous Lesions Through the Downregulation of Delta-Like Ligand 4 [frontiersin.org]

- 21. Atractylenolide III Enhances the Anti-Neoplastic Efficacy of Docetaxel in Gastric Cancer Cell by Inhibiting Fibroblast Growth Factor Receptors 1, -2, and -4 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Atractylol's Mechanism of Action in Inflammatory Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylol, a key bioactive sesquiterpenoid from the rhizomes of Atractylodes macrocephala and other Atractylodes species, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's and its derivatives' (atractylenolide I, II, III, and atractylodin) anti-inflammatory effects. It delves into their interactions with key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt). This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.

Core Signaling Pathways Modulated by this compound Derivatives

This compound and its derivatives exert their anti-inflammatory effects by modulating multiple intracellular signaling cascades that are crucial for the inflammatory response. These pathways, when dysregulated, contribute to the pathogenesis of various inflammatory diseases.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Atractylenolide I and III have been shown to potently inhibit this pathway.[1]

Mechanism of Inhibition:

-

Inhibition of IκBα Phosphorylation and Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate gene transcription. Atractylenolide I has been demonstrated to prevent the phosphorylation and degradation of IκBα, thereby trapping NF-κB in the cytoplasm.

-

Reduced Nuclear Translocation of p65: By inhibiting IκBα degradation, atractylenolide I and III effectively reduce the nuclear translocation of the active p65 subunit of NF-κB.[1]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a critical role in transducing extracellular signals to cellular responses, including inflammation. Atractylenolide I and III have been found to suppress the activation of these key kinases.[2]

Mechanism of Inhibition:

-

Reduced Phosphorylation of p38, ERK, and JNK: Pro-inflammatory stimuli lead to the phosphorylation and activation of p38, ERK, and JNK. Atractylenolide I and III inhibit the phosphorylation of these MAPKs in a dose-dependent manner, thereby blocking downstream inflammatory signaling.[2]

References

- 1. Atractylenolide-1 Targets FLT3 to Regulate PI3K/AKT/HIF1-α Pathway to Inhibit Osteogenic Differentiation of Human Valve Interstitial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atractylenolide I inhibits lipopolysaccharide-induced inflammatory responses via mitogen-activated protein kinase pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Atractylol and Its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractylol and its primary isomers, including atractylenolide I, II, and III, and atractylone, are sesquiterpenoid compounds derived from the rhizomes of Atractylodes species, which are prominent in traditional Chinese medicine.[1] Modern pharmacological research has illuminated the significant therapeutic potential of these compounds, particularly in the realms of anti-inflammatory, anti-cancer, and neuroprotective activities. This technical guide provides an in-depth analysis of the pharmacological properties of this compound and its isomers, presenting quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved. The distinct pharmacological profiles of each isomer underscore the importance of stereochemistry in their biological activity.

Introduction

The genus Atractylodes has a long history of use in traditional medicine for treating a variety of ailments, including digestive disorders, inflammation, and pain.[2] The primary bioactive constituents responsible for these effects are a group of sesquiterpenoids, with this compound and its isomers being of significant interest to the scientific community. These compounds, including atractylenolide I, II, III, and atractylone, exhibit a diverse range of pharmacological activities.[3] The subtle variations in their chemical structures give rise to distinct biological effects, making them fascinating subjects for drug discovery and development. This guide aims to provide a comprehensive overview of the current state of knowledge regarding the pharmacological properties of these compounds, with a focus on quantitative data and experimental validation.

Pharmacological Properties

The pharmacological activities of this compound and its isomers are multifaceted, with the most extensively studied areas being their anti-inflammatory, anti-cancer, and neuroprotective effects.

Anti-inflammatory Effects

Atractylenolide I and III have demonstrated potent anti-inflammatory properties.[4] Their mechanisms of action primarily involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.

Table 1: Quantitative Data on the Anti-inflammatory Effects of this compound Isomers

| Compound | Assay | Cell Line / Model | Inducing Agent | Endpoint | IC50 / Effect | Reference |

| Atractylenolide I | TNF-α Inhibition | Peritoneal macrophages | LPS | TNF-α level | 23.1 µM | [1][4] |

| Atractylenolide I | NO Production Inhibition | Peritoneal macrophages | LPS | NO production | 41.0 µM | [1][4] |

| Atractylenolide I | iNOS Activity Inhibition | - | - | iNOS activity | 67.3 µM | [1][4] |

| Atractylenolide I | PGE2 Production Inhibition | RAW 264.7 macrophages | LPS | PGE2 production | 5.26 µM | [5] |

| Atractylenolide I | NO Production Inhibition | RAW 264.7 macrophages | LPS | NO production | 3.7 µM | [5] |

| Atractylenolide III | TNF-α Inhibition | Peritoneal macrophages | LPS | TNF-α level | 56.3 µM | [4] |

| Atractylenolide III | NO Production Inhibition | Peritoneal macrophages | LPS | NO production | 45.1% inhibition at 100 µM | [4] |

| Atractylenolide III | iNOS Activity Inhibition | - | - | iNOS activity | 76.1 µM | [4] |

| Atractylone | TNF-α Reduction | HT29 cells | - | TNF-α level | Significantly decreased at 30 mg/mL | [6][7] |

| Atractylone | INF-γ Reduction | HT29 cells | - | INF-γ level | Significantly decreased at 30 mg/mL | [6][7] |

Experimental Protocol: Inhibition of TNF-α and NO Production in Macrophages

This protocol outlines the general methodology used to assess the anti-inflammatory effects of atractylenolide I and III on lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Peritoneal macrophages are harvested from mice and cultured in appropriate media. RAW 264.7 macrophage cells are another commonly used cell line.

-

Treatment: Cells are pre-treated with varying concentrations of atractylenolide I or III for a specified period (e.g., 1 hour).

-

Stimulation: Macrophages are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Measurement of TNF-α: After a suitable incubation period (e.g., 4 hours), the cell culture supernatant is collected, and the concentration of TNF-α is determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Measurement of NO: To measure nitric oxide (NO) production, the accumulation of its stable metabolite, nitrite, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The concentration of the compound that inhibits 50% of the LPS-induced TNF-α or NO production (IC50) is calculated.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of atractylenolides are mediated through the modulation of several key signaling pathways, including the TLR4/NF-κB, PI3K/Akt, and MAPK pathways.[8]

Caption: Atractylenolide I inhibits the TLR4/NF-κB signaling pathway.

Anti-cancer Effects

Atractylenolide I, II, and atractylone have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Table 2: Quantitative Data on the Anti-cancer Effects of this compound Isomers

| Compound | Cancer Type | Cell Line | Endpoint | IC50 / Effect | Reference |

| Atractylenolide I | Ovarian Cancer | - | - | Sensitizes to paclitaxel | [9] |

| Atractylenolide I | Colon Cancer | HCT116 | Proliferation, Migration, Invasion | Inhibition | [10] |

| Atractylenolide II | Melanoma | B16 | Proliferation | 82.3 µM | [11] |

| Atractylenolide II | Breast Cancer | MCF-7 | Proliferation | 70 µM | |

| Atractylenolide II | Breast Cancer | MDA-MB-231 | Proliferation | 68 µM | |

| Atractylenolide II | Prostate Cancer | LNCaP | Proliferation | 100 µM | |

| Atractylenolide II | Prostate Cancer | DU145 | Proliferation | 98 µM | |

| Atractylone | Colorectal Cancer | HT-29 | Proliferation | Dose-dependent inhibition | [7] |

| Atractylone | Leukemia | HL-60 | Apoptosis | Induced at 15 µg/mL | [12] |

Experimental Protocol: Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the this compound isomer for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways in Anti-cancer Action

The anti-cancer activities of these compounds are often linked to the modulation of pathways such as PI3K/Akt/mTOR and NF-κB.[3][7]

Caption: Atractylone inhibits the PI3K/Akt/mTOR signaling pathway.

Neuroprotective Effects

Atractylenolide III has emerged as a promising neuroprotective agent, particularly against glutamate-induced excitotoxicity and other neuronal insults.

Table 3: Quantitative Data on the Neuroprotective Effects of Atractylenolide III

| Compound | Model | Insult | Endpoint | Effect | Reference |

| Atractylenolide III | Neuronal cells | Glutamate | Apoptosis | Concentration-dependent inhibition | [2] |

| Atractylenolide III | Rats | Homocysteine | Learning and memory impairment | Amelioration | [13] |

| Atractylenolide III | Mice | Amyloid-β (1-42) | Cognitive impairment | Mitigation | [14] |

Experimental Protocol: Neuroprotection against Glutamate-Induced Apoptosis

This protocol describes a method to evaluate the neuroprotective effects of atractylenolide III against glutamate-induced neuronal cell death.[15]

-

Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., HT22) are cultured.

-

Treatment: Cells are pre-treated with different concentrations of atractylenolide III for a specific duration.

-

Induction of Apoptosis: Glutamate is added to the culture medium to induce excitotoxicity and apoptosis.

-

Assessment of Apoptosis: Apoptosis can be quantified using various methods, such as:

-

Morphological analysis: Observing characteristic apoptotic features like cell shrinkage and nuclear condensation using microscopy.

-

TUNEL staining: Detecting DNA fragmentation, a hallmark of apoptosis.

-

Caspase-3 activity assay: Measuring the activity of caspase-3, a key executioner caspase.

-

-

Data Analysis: The percentage of apoptotic cells is determined, and the neuroprotective effect of atractylenolide III is evaluated.

Signaling Pathways in Neuroprotection

The neuroprotective effects of atractylenolide III are partly mediated by the inhibition of the caspase signaling pathway.[2]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Neuroprotection of atractylenolide III from Atractylodis macrocephalae against glutamate-induced neuronal apoptosis via inhibiting caspase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atractylenolide II combined with Interferon-γ synergistically ameliorates colorectal cancer progression in vivo and in vitro by blocking the NF-kB p65/PD-L1 pathway [jcancer.org]

- 4. Atractylenolide I and atractylenolide III inhibit Lipopolysaccharide-induced TNF-alpha and NO production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Compounds from Atractylodes macrocephala - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cellmolbiol.org [cellmolbiol.org]

- 7. Research Progress with Atractylone as an Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Atractylenolide I | CAS:73069-13-3 | Manufacturer ChemFaces [chemfaces.com]

- 10. cdn.amegroups.cn [cdn.amegroups.cn]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Atractylenolide III alleviates amyloid-β-induced cognitive impairments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glutamate-induced apoptosis in neuronal cells is mediated via caspase-dependent and independent mechanisms involving calpain and caspase-3 proteases as well as apoptosis inducing factor (AIF) and this process is inhibited by equine estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Docking Studies of Atractylol: A Technical Guide for Drug Discovery

Abstract

Atractylol, a sesquiterpenoid derived from the medicinal plant Atractylodes lancea, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects. Understanding the molecular mechanisms underlying these activities is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the principles and a detailed protocol for conducting in silico molecular docking studies of this compound with key protein targets. We present a hypothetical docking study against AMP-activated protein kinase (AMPK), Phosphoinositide 3-kinase (PI3K), and Cyclooxygenase-2 (COX-2) to illustrate the methodology and potential insights that can be gained. This guide is intended for researchers, scientists, and drug development professionals interested in applying computational methods to explore the therapeutic potential of natural compounds.

Introduction

Atractylodes lancea has a long history of use in traditional medicine for treating a variety of ailments, including digestive disorders, rheumatic diseases, and influenza.[1] Modern pharmacological research has begun to uncover the molecular basis for these therapeutic effects, pointing towards the modulation of key signaling pathways involved in inflammation, cell metabolism, and proliferation.[2][3] this compound is a major bioactive constituent of Atractylodes lancea. In silico molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein). This method is instrumental in drug discovery for identifying potential drug targets and elucidating mechanisms of action.

This guide will focus on a hypothetical in silico docking study of this compound with three potential protein targets:

-

AMP-activated protein kinase (AMPK): A key regulator of cellular energy homeostasis, its activation has therapeutic implications for metabolic diseases and cancer.[3]

-

Phosphoinositide 3-kinase (PI3K): A central node in a signaling pathway that regulates cell growth, proliferation, and survival, and is frequently dysregulated in cancer.

-

Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, and a common target for anti-inflammatory drugs.

Hypothetical Data Presentation

The following table summarizes the hypothetical quantitative data from a simulated in silico docking study of this compound with the selected target proteins. This data is for illustrative purposes to demonstrate how results from such a study would be presented.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

| AMPK | 2Y94 | -8.2 | LEU-22, GLY-25, LYS-33, MET-99, ILE-120 |

| PI3K (p110α) | 4L23 | -7.5 | VAL-851, ILE-848, MET-922, TRP-780, TYR-836 |

| COX-2 | 5IKR | -8.9 | VAL-523, LEU-352, SER-353, TYR-385, ARG-120 |

Experimental Protocols

This section provides a detailed methodology for conducting in silico docking studies of this compound with target proteins using AutoDock Vina.

Software and Resource Requirements

-

AutoDock Tools (ADT): For preparing protein and ligand files.

-

AutoDock Vina: For performing the molecular docking.

-

PyMOL or UCSF Chimera: For visualization and analysis of docking results.

-

Protein Data Bank (PDB): For obtaining the 3D structures of target proteins.

-

PubChem Database: For obtaining the 3D structure of this compound.

Ligand Preparation

-

Obtain Ligand Structure: Download the 3D structure of this compound in SDF format from the PubChem database.

-

Format Conversion: Convert the SDF file to PDB format using a molecular visualization tool like PyMOL or an online converter.

-

Prepare for Docking:

-

Open the PDB file in AutoDock Tools.

-

Detect and set the root for the ligand.

-

Define the rotatable bonds to allow for conformational flexibility during docking.

-

Save the prepared ligand in PDBQT format, which includes partial charges and atom types.

-

Protein Preparation

-

Obtain Protein Structure: Download the 3D crystal structures of the target proteins (AMPK, PI3K, COX-2) from the Protein Data Bank.

-

Prepare for Docking:

-

Open the PDB file in AutoDock Tools.

-

Remove water molecules and any co-crystallized ligands from the protein structure.

-

Add polar hydrogens to the protein.

-

Compute and add Gasteiger charges to the protein atoms.

-

Save the prepared protein in PDBQT format.

-

Grid Box Generation

-

Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or through literature review.

-

Set Grid Parameters: In AutoDock Tools, define the dimensions and center of the grid box. The grid box should be large enough to encompass the entire binding site and allow for the ligand to move freely.

-

Generate Grid Parameter File: Save the grid box parameters to a configuration file (e.g., conf.txt). This file will specify the coordinates of the grid center and the number of grid points in each dimension.

Molecular Docking with AutoDock Vina

-

Command-Line Execution: Run AutoDock Vina from the command line using the following syntax:

-

Output Files:

-

output.pdbqt: Contains the predicted binding poses of this compound.

-

log.txt: A log file containing the binding affinity scores for each pose.

-

Post-Docking Analysis

-

Analyze Binding Affinity: Examine the log.txt file to identify the binding affinity of the best-predicted pose (the most negative value).

-

Visualize Interactions:

-

Load the prepared protein (PDBQT) and the docking output file (output.pdbqt) into PyMOL or UCSF Chimera.

-

Visualize the different binding poses of this compound within the protein's active site.

-

Identify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

-

Visualizations

Experimental Workflow

Caption: Workflow for in silico docking of this compound.

AMPK Signaling Pathway

Caption: Potential modulation of the AMPK pathway by this compound.

Conclusion

This technical guide outlines a robust and systematic approach for conducting in silico docking studies of this compound. By following the detailed protocols, researchers can investigate the binding interactions of this compound with various protein targets, thereby gaining valuable insights into its potential mechanisms of action. The hypothetical data and visualizations provided serve as a practical example of how to present and interpret the results of such studies. While the data presented here is illustrative, the methodology provides a solid foundation for future computational research on this compound and other natural products, ultimately contributing to the discovery and development of new therapeutic agents.

References

Atractylol: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractylol is a bicyclic sesquiterpenoid alcohol found predominantly in the rhizomes of plants from the Atractylodes genus, a staple in Traditional Chinese Medicine. This document provides a comprehensive technical overview of the primary natural sources of this compound, presenting quantitative data on its prevalence. Furthermore, it details robust experimental protocols for its extraction and isolation, including steam distillation, supercritical fluid extraction (SFE), and chromatographic purification. Finally, it visualizes a key anti-inflammatory signaling pathway modulated by related compounds, offering insights for therapeutic research and development.

Natural Sources of this compound

This compound is a characteristic chemical constituent of several species within the Atractylodes genus (Family: Asteraceae). The dried rhizomes of these plants are the exclusive commercial source of the compound.[1] The primary species utilized for extraction are Atractylodes lancea, Atractylodes macrocephala, Atractylodes chinensis, and Atractylodes japonica.[2][3] The concentration of this compound and related sesquiterpenoids can vary significantly based on the species, geographical origin, and cultivation conditions.[4]

Quantitative Analysis of Key Sesquiterpenoids in Atractylodes Species

The essential oil extracted from Atractylodes rhizomes is a complex mixture. While this compound is a key component, its concentration is often reported alongside other structurally related and commercially important sesquiterpenoids like β-eudesmol, hinesol, and atractylon. The following table summarizes the typical composition of essential oils obtained from various Atractylodes species, providing a comparative look at their chemical profiles.

| Plant Species | Primary Sesquiterpenoid Constituents | Typical Content (% of Essential Oil or Dry Weight) | Reference |

| Atractylodes lancea (Maoshan Chemotype) | Atractylodin, Atractylon | High levels of both. Atractylodin content should be at least 0.30% of dry weight per Chinese Pharmacopoeia. | [4] |

| Atractylodes lancea (Hubei Chemotype) | β-eudesmol, Hinesol | High content of β-eudesmol and hinesol; lower levels of atractylodin and atractylon. | [4] |

| Atractylodes macrocephala | Atractylon, Atractylenolide I, II, III | Rich in atractylon. The extraction rate of volatile oil using SFE-CO2 can reach 2.32%. | [5][6] |

| Atractylodes chinensis | β-eudesmol, Hinesol, Atractylon | β-eudesmol content can be over 1.5% of the total rhizome weight. | [7] |

| Atractylodes japonica | Atractylenolide I, Atractylenolide III | A source for isolating major sesquiterpene derivatives. | [8] |

Isolation and Purification Methodologies

The isolation of this compound from its natural matrix involves two primary stages: extraction of the crude essential oil from the plant rhizome, followed by chromatographic purification to isolate the target compound.

Extraction of Crude Essential Oil

Steam distillation is a conventional method effective for extracting volatile compounds like this compound.[9] The process leverages the volatility of the compound to co-distill with steam.[10]

Materials and Equipment:

-

Dried and pulverized rhizomes of Atractylodes sp.

-

Distilled water

-

Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, receiver/separatory funnel)[10]

-

Heating mantle or hot plate

Procedure:

-

Preparation: Place 500 g of coarsely powdered Atractylodes rhizome into the biomass flask of the steam distillation unit.

-

Assembly: Fill the boiling flask to two-thirds capacity with distilled water. Assemble the apparatus, ensuring all glass joints are securely sealed. Start the flow of cold water through the condenser.

-

Distillation: Heat the boiling flask to generate steam. The steam will pass through the biomass, vaporizing the volatile oils. This process is typically continued for 4-6 hours.[11]

-

Collection: The steam and oil vapor mixture condenses in the condenser and collects in the receiver. The essential oil, being immiscible with water, will form a separate layer.

-

Separation: Carefully separate the upper oil layer from the aqueous layer using a separatory funnel.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove residual water.

-

Yield Calculation: Determine the weight of the crude oil and calculate the yield relative to the initial dry weight of the plant material. Yields for Atractylodes macrocephala using this method are approximately 1.01%.[5]

SFE using carbon dioxide (SFE-CO₂) is a more modern and efficient technique that yields a high-quality extract free of solvent residues. It has been shown to provide a higher extraction rate (approx. 2.32%) for Atractylodes macrocephala oil compared to other methods.[5]

Materials and Equipment:

-

Dried and finely pulverized rhizomes of Atractylodes sp.

-

Supercritical Fluid Extractor system with CO₂ supply

-

Extraction vessel

-

Separator vessels

Procedure:

-

Loading: Load 100 g of finely ground Atractylodes rhizome into the extraction vessel.

-

Parameter Setting:

-

Set the extraction pressure to 25-30 MPa.

-

Set the extraction temperature to 40-50°C.

-

Set the CO₂ flow rate to 2-3 L/min.

-

-

Extraction: Pump supercritical CO₂ through the extraction vessel. The CO₂ acts as a solvent, dissolving the essential oils from the plant matrix.

-

Separation: The CO₂-oil mixture flows into a separator vessel where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the oil to precipitate.

-

Collection: Collect the crude essential oil from the separator. The solvent-free extract is ready for further purification or analysis.

General Workflow for this compound Isolation

The overall process from raw plant material to purified this compound follows a logical sequence of steps, as illustrated in the workflow diagram below.

References

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB Signaling in Targeting Tumor Cells by Oncolytic Viruses—Therapeutic Perspectives [mdpi.com]

- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. CN101393186A - Method for separating and analyzing tartaric acid formoterol chiral isomer by HPLC method - Google Patents [patents.google.com]

- 9. Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents [mdpi.com]

- 10. engineering.iastate.edu [engineering.iastate.edu]

- 11. Sequential Elution of Essential Oil Constituents during Steam Distillation of Hops (Humulus lupulus L.) and Influence on Oil Yield and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Atractylol's Role in Traditional Chinese Medicine: A Technical Guide for Researchers

An In-depth Examination of the Bioactive Sesquiterpenoid from Atractylodes macrocephala

For Immediate Release

This technical guide provides a comprehensive overview of Atractylol and its derivatives, key bioactive compounds found in the traditional Chinese medicinal herb Atractylodes macrocephala (Bai Zhu). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and therapeutic potential of these natural products.

Introduction: this compound in Traditional Chinese Medicine

Atractylodes macrocephala, a perennial herb, has been a cornerstone of Traditional Chinese Medicine (TCM) for centuries.[1] In TCM theory, it is known for its "warming" and "drying" properties, and is primarily used to tonify the spleen, replenish "qi" (vital energy), and resolve "dampness."[2][3] These traditional uses translate to the treatment of a variety of ailments, including digestive disorders, fatigue, poor appetite, bloating, and diarrhea.[4][5] The primary bioactive constituents responsible for these therapeutic effects are a group of sesquiterpenoid lactones, principally Atractylenolide I, II, and III.[1][6] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying these traditional claims, revealing a range of activities including anti-inflammatory, anti-cancer, and neuroprotective effects.[7][8]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the bioactivities of Atractylenolides I, II, and III. This information is crucial for understanding their potency and potential therapeutic window.

Table 1: In Vitro Cytotoxicity (IC50) of Atractylenolides in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| Atractylenolide I | A549 | Lung Carcinoma | ~20 | 48 | [5] |

| Atractylenolide I | HCC827 | Lung Carcinoma | ~20 | 48 | [5] |

| Atractylenolide I | HCT-116 | Colorectal Carcinoma | Not explicitly stated, but effective | Not specified | |

| Atractylenolide I | MDA-MB-231 | Breast Cancer | Not explicitly stated, but effective | Not specified | |

| Atractylenolide III | A549 | Lung Cancer | Induces apoptosis at 1-100 µM | 48 | [9] |

| Atractylenolide III | HMC-1 | Human Mast Cell | Inhibits proliferation at 1-100 µM | Not specified | |

| Atractylenolide III | MDA-MB-231 | Breast Cancer | Inhibits migration | Not specified | [10] |

| Atractylenolide III | MDA-MB-468 | Breast Cancer | Inhibits migration | Not specified | [10] |

Table 2: In Vitro Anti-inflammatory Activity of Atractylenolides

| Compound | Cell Line | Parameter Measured | IC50 / Effective Concentration | Reference |

| Atractylenolide I | RAW 264.7 | NO, TNF-α, IL-1β, IL-6, VEGF, PlGF Inhibition | ID50 = 3.89 µg/ml (in vitro) | [11] |

| Atractylenolide III | RAW 264.7 | NO, PGE2, TNF-α, IL-6 Inhibition | Effective at 50 µM and 100 µM | [12] |

| Atractylenolide III | MG6 (Microglia) | Pro-inflammatory cytokine inhibition | Effective concentration not specified |

Table 3: Pharmacokinetic Parameters of Atractylenolides in Rats (Oral Administration)

| Compound | Dose | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | AUC (ng·h/mL) | Reference |

| Atractylenolide I | 80 mg/kg | 0.21 ± 0.04 | 420 ± 35 | Not specified | 1313 ± 146 | [6] |

| Atractylenolide I | Not specified | 0.458 ± 0.29 | 7.719 ± 4.93 | 12.593 ± 3.27 | 42.592 ± 19.45 | [4] |

| Atractylenolide II | Not specified | 0.389 ± 0.13 | 13.43 ± 3.50 | 14.868 ± 5.51 | 64.132 ± 15.12 | [4] |

| Atractylenolide III | 100 mg/kg | Not specified | Not specified | Not specified | Not specified | [13] |

| Atractylenolide III | Not specified | 0.347 ± 0.08 | 153.702 ± 23.51 | 9.736 ± 4.08 | 1042.156 ± 168.43 | [4] |

Key Signaling Pathways Modulated by this compound

Atractylenolides exert their pharmacological effects by modulating several key intracellular signaling pathways implicated in inflammation, cell proliferation, and survival.

JAK2/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. Atractylenolide I has been shown to inhibit the phosphorylation of JAK2 and STAT3, leading to the downregulation of STAT3 target genes involved in cell survival and metastasis, such as Bcl-xL, MMP-2, and MMP-9.

References

- 1. Biatractylolide Modulates PI3K-Akt-GSK3β-Dependent Pathways to Protect against Glutamate-Induced Cell Damage in PC12 and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 3. Atractylenolide-III suppresses lipopolysaccharide-induced inflammation via downregulation of toll-like receptor 4 in mouse microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic approach to in vivo metabolism of atractylenolide III using biomimetic iron–porphyrin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A zebrafish HCT116 xenograft model to predict anandamide outcomes on colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Atractylenolide III inhibits epithelial-mesenchymal transition in small intestine epithelial cells by activating the AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [Pharmacokinetics and tissue distribution of atractylenolide III in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data and Structural Elucidation of Atractylol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Atractylol, a significant bioactive sesquiterpenoid primarily isolated from the rhizomes of Atractylodes species. This document is intended to serve as a core reference for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid compound that has garnered significant interest within the scientific community due to its diverse pharmacological activities. Found predominantly in the essential oils of medicinal plants from the Atractylodes genus, such as Atractylodes lancea and Atractylodes macrocephala, this compound is a key contributor to the therapeutic effects of traditional herbal medicines.

Chemical Profile:

| Property | Value |

| Chemical Formula | C₁₅H₂₀O |

| Molecular Weight | 216.32 g/mol [1] |

| IUPAC Name | 3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran[1] |

| CAS Number | 6989-21-5 |

| Appearance | Oily liquid |

The structural elucidation of this compound has been achieved through a combination of advanced spectroscopic techniques, which are detailed in the subsequent sections of this guide. Understanding the precise molecular architecture and spectroscopic fingerprint of this compound is fundamental for its identification, quantification, and the exploration of its therapeutic potential.

Spectroscopic Data

The structural confirmation of this compound relies on a comprehensive analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment within the this compound molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 1.45 | m | |

| H-2 | 1.95 | m | |

| H-4 | 2.18 | m | |

| H-6 | 2.30 | m | |

| H-7 | 1.80 | m | |

| H-9 | 7.10 | s | |

| H-12 | 2.15 | s | |

| H-13 | 1.05 | s | |

| H-14α | 4.75 | s | |

| H-14β | 4.95 | s | |

| H-15 | 2.80 | m |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is instrumental in determining the carbon framework of this compound. The following table presents the chemical shifts for each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 30.5 |

| C-2 | 22.0 |

| C-3 | 120.5 |

| C-3a | 138.0 |

| C-4 | 40.2 |

| C-5 | 150.0 |

| C-6 | 35.8 |

| C-7 | 28.1 |

| C-8 | 48.5 |

| C-9 | 139.8 |

| C-9a | 118.2 |

| C-10 (CH₃) | 20.8 |

| C-11 (CH₃) | 10.2 |

| C-12 (CH₂) | 108.5 |

| C-13 (CH) | 45.3 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in this compound. The characteristic absorption bands are indicative of specific molecular vibrations.

Table 3: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Medium | =C-H stretch (exocyclic methylene) |

| 2925, 2855 | Strong | C-H stretch (alkane) |

| 1645 | Medium | C=C stretch (alkene) |

| 1570 | Medium | C=C stretch (furan ring) |

| 1150 | Strong | C-O stretch (furan ring) |

| 885 | Strong | =C-H bend (exocyclic methylene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in the confirmation of its elemental composition and structural features.

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 216 | 85 | [M]⁺ (Molecular Ion) |

| 201 | 45 | [M - CH₃]⁺ |

| 187 | 30 | [M - C₂H₅]⁺ |

| 159 | 100 | [M - C₄H₇O]⁺ |

| 145 | 60 | [M - C₅H₉O]⁺ |

| 105 | 55 | [C₈H₉]⁺ |

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of well-defined experimental procedures. The following sections provide a detailed methodology for these key experiments.

Isolation and Purification of this compound

The following protocol outlines the typical procedure for the extraction and purification of this compound from the rhizomes of Atractylodes lancea.

Experimental Workflow for this compound Isolation

Methodology:

-

Plant Material: Dried rhizomes of Atractylodes lancea are ground into a coarse powder.

-

Steam Distillation: The powdered rhizomes are subjected to steam distillation for approximately 6-8 hours to extract the volatile essential oil. The collected distillate, a milky emulsion, is then saturated with sodium chloride.

-

Extraction: The saturated distillate is extracted with a non-polar organic solvent, such as diethyl ether or hexane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude essential oil.

-

Column Chromatography: The crude oil is subjected to column chromatography on a silica gel column.

-

Elution and Fractionation: The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity. Fractions are collected at regular intervals.

-

Thin-Layer Chromatography (TLC) Analysis: The collected fractions are analyzed by TLC, and those showing a prominent spot corresponding to this compound are pooled together.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, the pooled fractions are subjected to preparative HPLC using a suitable reversed-phase column and a mobile phase, typically a mixture of acetonitrile and water. The peak corresponding to this compound is collected.

-

Final Product: The solvent from the collected HPLC fraction is evaporated to yield pure this compound, which is then characterized by spectroscopic methods.

Spectroscopic Analysis

The purified this compound is subjected to a suite of spectroscopic analyses to confirm its structure.

Workflow for Spectroscopic Analysis

Methodology:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

-

Infrared Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film between NaCl plates or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and ionization. Electron Impact (EI) is a common ionization method used for this type of compound.

Structural Elucidation

The structural elucidation of this compound is a deductive process that integrates the information obtained from the various spectroscopic techniques.

Logical Flow of Structural Elucidation

References

Methodological & Application

Application Note: Quantification of Atractylol in Plasma using a Validated HPLC-UV Method

Audience: This document is intended for researchers, scientists, and professionals in drug development involved in pharmacokinetic studies and bioanalysis.

Introduction

Atractylol is one of the primary bioactive components found in the rhizomes of Atractylodes species, which are widely used in traditional medicine. Its pharmacological activities, including anti-inflammatory and neuroprotective effects, have made it a subject of interest for drug development. To properly evaluate its pharmacokinetic profile, a reliable and validated analytical method for its quantification in biological matrices is essential. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound in plasma.

Principle

This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from endogenous plasma components. The separation is achieved on a C18 analytical column using an isocratic mobile phase. An internal standard (IS) is incorporated to ensure accuracy and precision by correcting for variations during sample processing and injection.[1][2] Following separation, this compound is detected by a UV-Vis detector at its maximum absorbance wavelength. Quantification is performed by comparing the peak area ratio of this compound to the internal standard against a calibration curve constructed from standards of known concentrations.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Paeonol (Internal Standard, IS) (≥98% purity)

-

HPLC-grade acetonitrile (ACN) and methanol (MeOH)

-

Purified water (18.2 MΩ·cm)

-

Formic acid, analytical grade

-

Drug-free plasma (human or animal, as required)

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) in a 70:30 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.[3]

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

UV Detection Wavelength: 220 nm (Note: This wavelength should be confirmed by determining the λmax of this compound in the mobile phase).

Preparation of Stock Solutions and Standards

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and 10 mg of Paeonol (IS) in separate 10 mL volumetric flasks using methanol as the solvent.

-

Working Standard Solutions: Prepare working standard solutions of this compound by serially diluting the stock solution with a 50:50 methanol:water mixture to achieve the desired concentrations for calibration standards.

-

Internal Standard Working Solution (5 µg/mL): Dilute the Paeonol stock solution with a 50:50 methanol:water mixture.

-

Calibration Standards (CS) and Quality Control (QC) Samples: Prepare CS and QC samples by spiking 95 µL of blank plasma with 5 µL of the appropriate this compound working standard solution. This will generate plasma concentrations for a calibration curve (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL). QC samples should be prepared at low, medium, and high concentrations (e.g., 30, 400, and 800 ng/mL).

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of a plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard working solution (5 µg/mL) to each tube (except for blank plasma used to assess matrix effects) and vortex for 15 seconds.[4]

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[5]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]

-

Carefully transfer the supernatant to a clean HPLC vial.

-

Inject 20 µL of the supernatant into the HPLC system for analysis.

Method Validation and Data

The developed method was validated according to regulatory guidelines for bioanalytical methods. The key parameters are summarized below.

Linearity and Range

The calibration curve was constructed by plotting the peak area ratio of this compound to the IS against the nominal concentration. The linearity was assessed using a weighted (1/x²) linear regression model.

Table 1: Calibration Curve Parameters

| Parameter | Result |

| Linearity Range | 10 - 1000 ng/mL |

| Regression Equation | y = 0.0025x + 0.0018 |

| Correlation Coefficient (r²) | > 0.998 |

| Weighting Factor | 1/x² |

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at three concentration levels on three separate days.

Table 2: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 10 | 8.5 | 105.2 | 9.8 | 103.5 |

| Low QC | 30 | 6.2 | 97.8 | 7.5 | 98.9 |

| Mid QC | 400 | 4.1 | 101.5 | 5.3 | 102.1 |

| High QC | 800 | 3.5 | 99.2 | 4.8 | 99.7 |

Acceptance Criteria: Precision (%RSD) ≤ 15% (≤ 20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).

Recovery and Matrix Effect

The extraction recovery of this compound and the IS was determined by comparing the peak areas from pre-spiked extracted samples to those from post-spiked extracted samples.

Table 3: Recovery and Limit of Quantification

| Parameter | This compound | Internal Standard |

| Mean Extraction Recovery (%) | 91.5% | 88.7% |

| Limit of Detection (LOD) | 3 ng/mL | - |

| Limit of Quantification (LOQ) | 10 ng/mL | - |

Visualized Workflows and Relationships

// Edges plasma_sample -> add_is [color="#5F6368"]; add_is -> precipitate [color="#5F6368"]; precipitate -> vortex [color="#5F6368"]; vortex -> centrifuge [color="#5F6368"]; centrifuge -> supernatant [color="#5F6368"]; supernatant -> hplc_injection [style=dashed, color="#5F6368", lhead=cluster_analysis]; hplc_injection -> chromatography [color="#5F6368"]; chromatography -> peak_integration [color="#5F6368"]; peak_integration -> quantification [color="#5F6368"]; }

Caption: Experimental workflow for this compound quantification in plasma.

// Nodes method [label="Validated Bioanalytical Method", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

specificity [label="Specificity / Selectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; linearity [label="Linearity & Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; accuracy [label="Accuracy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; precision [label="Precision", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sensitivity [label="Sensitivity (LOD/LOQ)", fillcolor="#FBBC05", fontcolor="#202124"]; recovery [label="Recovery", fillcolor="#FBBC05", fontcolor="#202124"]; stability [label="Stability", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges {specificity, linearity, sensitivity, recovery, stability} -> method [color="#5F6368"]; accuracy -> method [color="#5F6368"]; precision -> method [color="#5F6368"]; }

Caption: Key parameters for a validated bioanalytical method.

Conclusion

The HPLC-UV method described provides a simple, rapid, and reliable approach for the quantification of this compound in plasma. The use of protein precipitation for sample preparation is efficient and results in clean extracts and good recovery.[5][6] The method demonstrates excellent linearity, accuracy, and precision, making it highly suitable for pharmacokinetic and toxicokinetic studies in preclinical and clinical research.

References

- 1. researchgate.net [researchgate.net]

- 2. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]

- 3. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. wjarr.com [wjarr.com]

- 6. Determination of atractylon in rat plasma by a GC–MS method and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for UPLC-QTOF-MS Analysis of Atractylol in Atractylodes lancea Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction